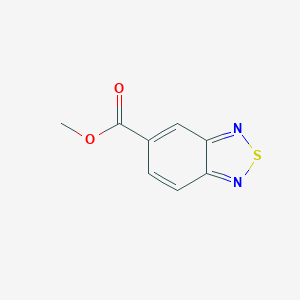

Methyl 2,1,3-benzothiadiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2,1,3-benzothiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-6-7(4-5)10-13-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMFSMKHXKDUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NSN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351299 | |

| Record name | methyl 2,1,3-benzothiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-21-4 | |

| Record name | Methyl 2,1,3-benzothiadiazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2,1,3-benzothiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175204-21-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method for synthesizing methyl 2,1,3-benzothiadiazole-5-carboxylate involves the Fischer esterification of 2,1,3-benzothiadiazole-5-carboxylic acid (CAS: 16405-98-4) with methanol. This acid-catalyzed reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst, typically sulfuric acid (), under reflux conditions.

The general reaction is represented as:

Key Parameters:

Industrial Optimization Using Continuous Flow Reactors

To enhance scalability and yield consistency, industrial protocols often employ continuous flow reactors . These systems mitigate heat transfer limitations and improve mixing efficiency, reducing side reactions such as dimerization or over-esterification. A typical setup involves:

-

Pumping the carboxylic acid and methanol mixture through a heated reactor tube.

-

Maintaining a residence time of 30–60 minutes.

-

Achieving yields exceeding 90% with minimal catalyst loading.

Multi-Step Synthesis from 1,2,5-Thiadiazole-3,4-Dicarbonitrile

Hydrolysis to Dicarboxylic Acid

The alternative route begins with 1,2,5-thiadiazole-3,4-dicarbonitrile (CAS: N/A), which undergoes hydrolysis in concentrated hydrochloric acid () under reflux to yield 1,2,5-thiadiazole-3,4-dicarboxylic acid (Scheme 1).

Reaction Conditions:

Decarboxylation to Mono-Carboxylic Acid

The dicarboxylic acid is subsequently subjected to thermal decarboxylation at 200°C under vacuum, resulting in 2,1,3-benzothiadiazole-5-carboxylic acid . This step eliminates one carboxyl group, producing the mono-acid precursor.

Final Esterification Step

The mono-carboxylic acid is esterified with methanol using as a catalyst, analogous to the direct method (Section 1.1). This step completes the synthesis with an overall yield of 63% for the multi-step pathway.

Comparative Analysis of Synthesis Methods

Yield and Scalability

| Method | Key Steps | Total Yield | Scalability |

|---|---|---|---|

| Direct Esterification | Single-step | 70–85% | High (flow reactors) |

| Multi-Step Synthesis | Hydrolysis → Decarboxylation → Esterification | 63% | Moderate |

The direct method is preferred for industrial applications due to its simplicity and higher yield, whereas the multi-step approach is reserved for scenarios requiring specific regiochemical control.

Purity and Byproduct Formation

-

Direct Esterification : May produce trace amounts of dimethyl sulfate if excess is used.

-

Multi-Step Route : Risk of partial decarboxylation or residual dicarboxylic acid if heating is uneven.

Characterization and Quality Control

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry are critical for verifying structure and purity.

H NMR (500 MHz, CDCl):

C NMR (126 MHz, CDCl):

Scientific Research Applications

Methyl 2,1,3-benzothiadiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Materials Science: Employed in the development of organic semiconductors and photovoltaic materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2,1,3-benzothiadiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical reactions enables it to interact with different biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiadiazole Derivatives

Table 1: Structural and Physical Comparison

Functional Group Impact on Properties

- Electron-Withdrawing Effects : The methyl ester group in this compound enhances electron deficiency compared to the unsubstituted parent compound (2,1,3-benzothiadiazole), making it more suitable for electron-accepting roles in conjugated polymers .

- Solubility and Reactivity : The tert-butyl ester analog (CAS 918540-33-7) exhibits greater solubility in organic solvents due to its bulky alkyl chain, whereas the chloro-substituted derivative (CAS 337508-62-0) is more reactive in nucleophilic aromatic substitution .

- Oxadiazole vs. Thiadiazole : Replacing sulfur with oxygen in the benzoxadiazole analog (CAS 19155-88-5) reduces the compound’s electron affinity and alters its luminescent properties, as oxygen is less polarizable than sulfur .

Research Findings and Industrial Relevance

- Synthetic Accessibility : this compound is synthesized via esterification of the corresponding carboxylic acid, a process optimized for high yield (≥95%) in industrial settings .

- Thermal Stability : Differential scanning calorimetry (DSC) studies reveal that ester-substituted benzothiadiazoles decompose above 200°C, making them suitable for high-temperature applications .

- Regulatory Status : The compound is classified as "Research Use Only" (RUO), with commercial availability through suppliers like Thermo Scientific and Wuhan Xixi Jia Li Biotech .

Biological Activity

Methyl 2,1,3-benzothiadiazole-5-carboxylate (MBT) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in various fields, and significant research findings.

Chemical Structure and Properties

This compound has a unique bicyclic structure that includes a benzene ring fused to a thiadiazole ring. Its molecular formula is , and it features a carboxylate group that enhances its reactivity and solubility in organic solvents. This structural arrangement allows MBT to interact with various biological targets effectively.

The biological activity of MBT is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, modulating the activity of metalloenzymes. Additionally, MBT undergoes various chemical reactions that enable it to influence multiple biological pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

MBT has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

Research indicates that MBT may possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells. In vitro studies have demonstrated that MBT can inhibit the proliferation of several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Fungicidal Activity

MBT is also recognized for its fungicidal properties. It has been utilized as an active ingredient in fungicides, showing effectiveness against various fungal pathogens in agricultural settings. Its application can enhance crop yield and quality by protecting plants from fungal infections .

Applications in Research and Industry

MBT's unique properties make it valuable across multiple fields:

- Agriculture : Used as a fungicide and plant growth regulator, enhancing resistance against pathogens.

- Pharmaceuticals : Explored for potential therapeutic applications in treating infections and cancers.

- Materials Science : Investigated for use in organic semiconductors and photovoltaic materials due to its electronic properties .

Case Studies

-

Fungicidal Efficacy in Strawberries :

A study evaluated the effectiveness of MBT as a supplement or substitute in standard fungicidal programs for strawberry cultivation. Results indicated improved plant health and fruit yield when MBT was used alongside traditional fungicides . -

Antimicrobial Testing :

In a comparative study of various benzothiadiazole derivatives, MBT exhibited potent antibacterial activity against clinical strains of bacteria, highlighting its potential as an alternative treatment option in clinical settings .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Methyl 2,1,3-benzothiadiazole-5-carboxylate?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, methyl-3-amino-4-hydroxybenzoate can react with aryl acids under reflux conditions (15+ hours) to form benzoxazole intermediates, which are further functionalized . Palladium-catalyzed cross-coupling reactions (e.g., using bis(triphenylphosphine)palladium dichloride) are also employed for introducing substituents, as seen in related benzothiadiazole syntheses . Purification often involves recrystallization (ethanol) or silica gel chromatography .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and esterification.

- Mass spectrometry (EI or ESI) for molecular weight verification.

- Thin-layer chromatography (TLC) and gas chromatography (GC) to monitor reaction progress and purity .

- Melting point determination (e.g., mp 157–158°C for benzothiadiazole-carboxylic acid derivatives) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Store in a cool, dry place under inert gas (e.g., argon) to prevent degradation .

- Avoid prolonged exposure to light or heat, as benzothiadiazoles may decompose into hazardous byproducts .

- Dispose of waste via licensed facilities adhering to federal/state regulations .

Advanced Research Questions

Q. How can coupling reactions be optimized to improve yields in benzothiadiazole synthesis?

- Methodological Answer :

- Catalyst selection : Use Pd(PPh₃)₂Cl₂ (0.26 mmol) with CuI (0.13 mmol) for Sonogashira couplings, as demonstrated in tetrazole-functionalized benzothiadiazoles .

- Solvent systems : Et₃N/THF (1:1) enhances reaction efficiency under reflux .

- Reaction monitoring : Employ TLC/GC to terminate reactions at optimal conversion points, minimizing side products .

Q. How does the electronic structure of this compound influence its applications in materials science?

- Methodological Answer :

- The electron-deficient benzothiadiazole core enables use in organic semiconductors and fluorescent probes . For example, 4,7-diphenylethynyl derivatives exhibit strong luminescence and thermal stability, making them suitable for OLEDs .

- The ester group at position 5 allows further functionalization (e.g., hydrolysis to carboxylic acids for coordination chemistry) .

Q. How can researchers address stability issues during long-term storage?

- Methodological Answer :

- Degradation analysis : Periodically test stored samples via NMR and HPLC to detect decomposition (e.g., ester hydrolysis or ring-opening).

- Storage conditions : Use amber vials under argon at –20°C to suppress photochemical reactions and oxidation .

- Stabilizers : Add radical scavengers (e.g., BHT) to mitigate autoxidation in solution phases .

Q. What strategies resolve contradictions in reported synthetic yields or reactivity?

- Methodological Answer :

- Parameter screening : Systematically vary temperature, catalyst loading, and solvent polarity to identify optimal conditions.

- Reproducibility checks : Cross-validate results using alternative characterization methods (e.g., XRD for crystallinity vs. NMR for functional groups) .

- Mechanistic studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps .

Applications in Biological Research

Q. How is this compound used in designing fluorescent probes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.